3-Acetyl-2,5-dimethylfuran

Flavor Chemistry Sensory Science Odor Threshold

3-Acetyl-2,5-dimethylfuran (ADF), a member of the furan class, is identified by CAS 10599-70-9, FEMA 3391, and JECFA 1506. It presents as a colorless to yellow liquid with a sweet, nutty, and musty aroma profile.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 10599-70-9
Cat. No. B1664592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,5-dimethylfuran
CAS10599-70-9
Synonyms3-Acetyl-2,5-dimethylfuran;  3-Acetyl-2, 5-dimethylfuran;  3Acetyl2,5dimethylfuran;  Ketone, 2,5-dimethyl-3-furyl methyl;  Ethanone, 1-(2,5-dimethyl-3-furanyl)-; 
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)C
InChIInChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3
InChIKeyKBSVBCHYXYXDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly
Slightly soluble in water;  Soluble in propylene glycol, most fixed oils
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9): Technical Baseline and Regulatory Identity for Flavor Sourcing


3-Acetyl-2,5-dimethylfuran (ADF), a member of the furan class, is identified by CAS 10599-70-9, FEMA 3391, and JECFA 1506 [1]. It presents as a colorless to yellow liquid with a sweet, nutty, and musty aroma profile . As an aromatic ketone, it has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol [2]. Its primary application is as a flavoring agent in food products, though its use and safety profile are subject to specific regulatory scrutiny [3].

3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9): Why Generic 'Furan-Type' Flavor Substitution is Not Scientifically Justified


The common practice of substituting one 'nutty' or 'roasted' furan flavoring for another is a high-risk procurement strategy, as evidenced by the distinct toxicological and regulatory profile of 3-Acetyl-2,5-dimethylfuran. JECFA has explicitly stated that the standard safety evaluation procedure for flavoring agents 'could not be applied to this group' due to unresolved toxicological concerns related to genotoxicity and reactive metabolite formation [1]. This is not a class-wide effect, as the specific substitution pattern on the furan ring dictates its metabolic fate. Further, a 13-week study in male F344 gpt delta rats demonstrated that ADF administration led to a significant increase in gpt mutant frequencies in the liver, along with ADF-specific DNA adduct formation, indicating genotoxicity and possible carcinogenicity at 300 mg/kg [2]. Therefore, any claim of interchangeability with other furan derivatives like 2-Acetylfuran or 4-Acetyl-2,5-dimethyl-3(2H)-furanone is scientifically unfounded without equivalent, compound-specific safety data.

3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9): Verifiable Differentiators for Scientific and Procurement Decisions


3-Acetyl-2,5-dimethylfuran vs. 2-Acetylfuran: Superior Sensory Potency (Odor Threshold Difference)

In sensory applications, 3-Acetyl-2,5-dimethylfuran exhibits substantially higher potency than the structurally similar and commonly used flavor compound 2-Acetylfuran. This is quantitatively reflected in their aroma detection thresholds. While the detection threshold for 2-Acetylfuran in water is reported as 10,000 ppb (10 mg/kg) , the recommended use level for 3-Acetyl-2,5-dimethylfuran in final food products is significantly lower, between 2.5 and 5 mg/kg [1]. This implies a detection threshold for ADF that is likely at least an order of magnitude lower, making it a more powerful and cost-effective flavoring agent on a per-weight basis.

Flavor Chemistry Sensory Science Odor Threshold

3-Acetyl-2,5-dimethylfuran vs. Furfural: Differentiated Reactivity in Chalcone Synthesis

3-Acetyl-2,5-dimethylfuran serves as a unique and specific building block in Claisen-Schmidt condensation reactions to yield chalcones with a 2,5-dimethylfuran moiety [1]. These synthesized chalcones, specifically 1-(2',5'-dimethyl-3'-furyl)-3-(substituted aryl)-2-propen-1-ones, have been evaluated for antimicrobial and anti-inflammatory activities, with some derivatives demonstrating 'significant activity' compared to standard drugs [2]. This synthetic utility is not replicable by structurally simpler furan-based aldehydes like furfural, as the methyl substituents on ADF's furan ring are crucial for the final molecule's biological activity and physicochemical properties.

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

3-Acetyl-2,5-dimethylfuran vs. Acetophenone: Differentiated Kinetic Behavior in Enolization Reactions

The reactivity of 3-Acetyl-2,5-dimethylfuran in enolization reactions is kinetically distinct from that of the common acetyl aromatic compound acetophenone. In a study measuring halogenation rates at 25°C in water, the Brønsted β values and isotope effects (kH/kD) for ADF and related acetyl heterocycles 'point to a more symmetrical transition state' in the general base-catalysed reaction compared to that for acetophenone [1]. The electronegativity of the furan oxygen and the 'π-excessive' nature of the heterocyclic ring were identified as the main factors determining these relative reactivities in acid-catalysed reactions [2].

Physical Organic Chemistry Kinetics Reaction Mechanisms

3-Acetyl-2,5-dimethylfuran: High-Grade Purity (≥99% FCC/FG) for Demanding Applications

The compound is commercially available in a high-purity grade (≥99%, FCC, FG) suitable for the most demanding flavor and fragrance applications, as specified by vendors like Sigma-Aldrich . This grade adheres to Food Chemicals Codex (FCC) and Food Grade (FG) standards, ensuring it meets strict purity, safety, and quality requirements. This level of certification and purity differentiates it from lower-grade or technical-grade alternatives (e.g., ≥95% or ≥97%) that are intended for general research or as synthetic intermediates but are unsuitable for food use .

Food Grade Flavor Ingredient Purity Specification

3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9): Highest-Value Applications Based on Evidence


High-Potency Flavor Formulation for Nutty, Cocoa, and Roasted Profiles

Flavorists formulating complex nutty, cocoa, or roasted notes (e.g., for confectionery, baked goods, or savory applications) can leverage the high sensory potency of ADF. Its recommended use level of 2.5–5 mg/kg is significantly lower than that of the structurally related 2-Acetylfuran (detection threshold 10 mg/kg), offering a cost-effective way to achieve a powerful aroma impact while minimizing the overall flavor load [1]. This potency is crucial for creating authentic, long-lasting flavors without unwanted off-notes from other ingredients.

Synthesis of 2,5-Dimethylfuran-Containing Chalcones for Medicinal Chemistry

Medicinal chemists engaged in the synthesis of bioactive chalcones can utilize ADF as a key starting material in Claisen-Schmidt condensations. This reaction yields 1-(2',5'-dimethyl-3'-furyl)-3-(aryl)-2-propen-1-ones, a specific class of compounds with reported antimicrobial and anti-inflammatory activities [2]. The presence of the 2,5-dimethylfuran moiety is essential to the observed biological activity, making ADF an irreplaceable building block for this focused library of compounds.

Physical Organic Chemistry Studies on Reaction Kinetics and Transition States

Physical organic chemists investigating structure-reactivity relationships can use ADF as a model compound to study the influence of a π-excessive heterocycle on carbonyl reactivity. Its distinct kinetic behavior in enolization reactions, specifically its 'more symmetrical transition state' compared to acetophenone, provides a valuable experimental system for probing the effects of heteroatom electronegativity and ring electronics on reaction mechanisms [3].

Analytical Method Development and Toxicological Research

Due to the specific and unresolved toxicological concerns raised by JECFA regarding the furan class, ADF is a critical reference standard for analytical method development (e.g., GC-MS, LC-MS/MS) to monitor its presence and levels in food products and for conducting further in vivo toxicology studies [4]. The recent comprehensive 13-week study in gpt delta rats, which revealed liver genotoxicity and ADF-specific DNA adducts, underscores the compound's importance as a research tool for understanding the safety profile of furan-based flavoring agents [5].

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